molecular formula C18H18BrNO3S B2516664 ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 313245-20-4

ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2516664
CAS No.: 313245-20-4
M. Wt: 408.31
InChI Key: KYVJCCVEECBSTI-UHFFFAOYSA-N
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Description

ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromobenzamido group and an ethyl ester group attached to a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles like halogens.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the tetrahydrobenzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 119934-21-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including analgesic effects, anti-tubercular activity, and other pharmacological implications.

PropertyValue
Molecular FormulaC18H18BrNO3S
Molar Mass408.31 g/mol
Density1.483 g/cm³ (predicted)
Boiling Point485.8 °C (predicted)
pKa12.35 (predicted)

Biological Activity

Analgesic Activity
Research has indicated that derivatives of this compound exhibit significant analgesic properties. A study utilizing the "hot plate" method on outbred white mice demonstrated that these compounds possess analgesic effects that surpass those of established analgesics like metamizole. The mechanism appears to involve modulation of pain pathways, although the specific targets remain to be fully elucidated .

Anti-Tubercular Activity
The compound has shown promise in anti-tubercular applications. A study highlighted its efficacy against Mycobacterium tuberculosis, indicating that certain structural modifications enhance its inhibitory action on the pathogen. The compound's ability to inhibit key enzymes involved in the bacterial metabolism suggests a novel mechanism of action that could be leveraged for developing new tuberculosis treatments .

Case Studies

  • Study on Analgesic Effects : In a controlled experiment involving intraperitoneal injections of the compound in mice, results indicated a dose-dependent reduction in pain response compared to control groups. This study supports the potential for developing new analgesics based on this compound's structure .
  • Anti-Tuberculosis Research : A recent investigation into the compound's effects on M. tuberculosis found that it significantly reduced bacterial load in murine models. The study emphasized the importance of further structural optimization to enhance potency and reduce potential side effects associated with traditional therapies .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

  • Pain Pathways : The compound may interact with opioid receptors or modulate inflammatory pathways to exert its analgesic effects.
  • Inhibition of Mycobacterial Enzymes : It potentially inhibits enzymes such as Pks13 involved in mycolic acid synthesis in M. tuberculosis, disrupting cell wall integrity and leading to bacterial death.

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJCCVEECBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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